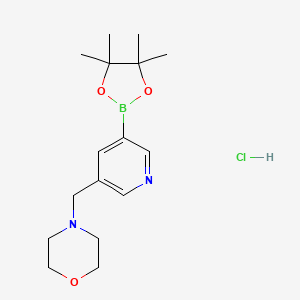
5-Morpholinomethylpyridine-3-boronic acid pinacol ester HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Morpholinomethylpyridine-3-boronic acid pinacol ester hydrochloride is a chemical compound with the CAS Number: 2377610-96-1. Its molecular weight is 340.66 and its molecular formula is C16H26BClN2O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25BN2O3.ClH/c1-15(2)16(3,4)22-17(21-15)14-9-13(10-18-11-14)12-19-5-7-20-8-6-19;/h9-11H,5-8,12H2,1-4H3;1H . This indicates the molecular structure of the compound.Applications De Recherche Scientifique
Applications in Organic Synthesis
Suzuki Coupling Reactions : Pinacolboronate esters are pivotal in Suzuki coupling reactions, which are instrumental in constructing complex organic molecules by connecting organic building blocks. Their analysis and purification pose unique challenges due to their sensitivity to hydrolysis. Innovative strategies, such as the use of non-aqueous and aprotic diluents and highly basic mobile phases, have been developed to stabilize these compounds for purity analysis (Zhong et al., 2012).
Metal- and Additive-Free Borylation : A novel, environmentally friendly method for synthesizing boronic acids and esters from haloarenes without the need for metal catalysts has been developed. This photoinduced borylation technique simplifies the production process, avoiding the use of toxic and expensive materials (Mfuh et al., 2017).
Polymer Synthesis
Suzuki Polycondensation : Thiophenebisboronic derivatives have been utilized in palladium-catalyzed Suzuki polycondensations to prepare alternating thiophene−phenylene copolymers, demonstrating the utility of boronic esters in polymer chemistry (Jayakannan et al., 2001).
Functional Materials Development
Catalyst-Transfer Polymerization : Research has shown the effective use of dibromoarene and arylenediboronic acid (ester) in Suzuki-Miyaura coupling polymerization to produce high-molecular-weight π-conjugated polymers with boronic acid (ester) termini, paving the way for the synthesis of advanced materials (Nojima et al., 2016).
Water-Soluble Boronic Acid Polymers : A facile route to well-defined boronic acid (co)polymers from stable boronic ester monomers has been developed, highlighting the potential of these compounds in creating novel polymer materials that can form micelles in aqueous media (Cambre et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3.ClH/c1-15(2)16(3,4)22-17(21-15)14-9-13(10-18-11-14)12-19-5-7-20-8-6-19;/h9-11H,5-8,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUISUWZWWUBFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN3CCOCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

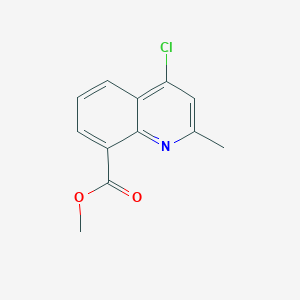
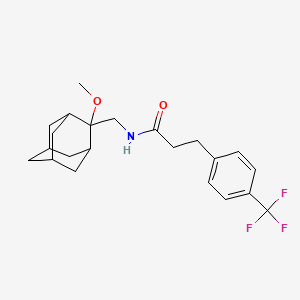
![2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2820962.png)
![6-amino-4-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2820963.png)
![2-(4-fluorophenyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2820964.png)

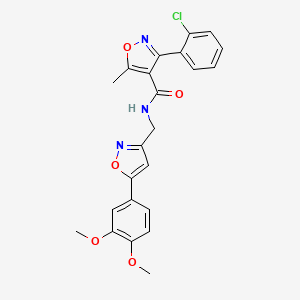
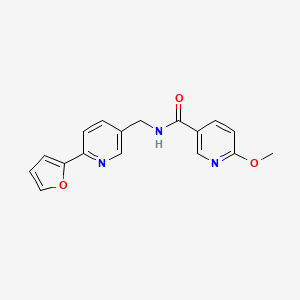
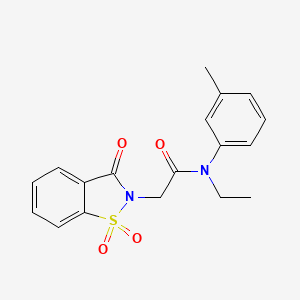
![4-[(Ethylsulfonyl)(methyl)amino]benzoic acid](/img/structure/B2820973.png)

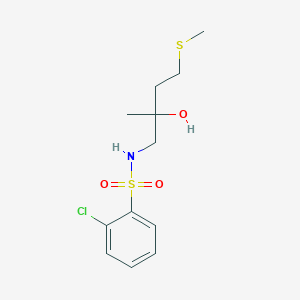
![4-chloro-N-[2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-2-oxoethoxy]benzamide](/img/structure/B2820978.png)
![N-(4-methoxyphenyl)sulfonyl-N-[4-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2820981.png)